molecular formula C24H36N2O5 B3020718 2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate CAS No. 2418648-71-0

2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

Cat. No. B3020718
CAS RN: 2418648-71-0
M. Wt: 432.561
InChI Key: YAODZILUCNQQGJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including ester groups (1-O-ethyl and 2-O-tert-butyl), an aziridine group (1-(2-methylpropyl)aziridin-2-yl), and a methoxy group (6-methoxy). These groups are attached to a 3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate core .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. The aziridine group would introduce strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aziridine and ester groups. Aziridines are three-membered cyclic compounds that are known for their reactivity due to ring strain. They can undergo ring-opening reactions under both acidic and basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester groups would likely make the compound polar, affecting its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. For example, aziridines are known to be potentially hazardous due to their high reactivity .

Future Directions

Future research on this compound could involve exploring its potential uses, for example in pharmaceuticals or materials science. This would likely involve further studies on its synthesis, reactivity, and physical properties .

properties

IUPAC Name

2-O-tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O5/c1-7-29-22(27)21-20-9-8-19(30-15-18-14-25(18)13-16(2)3)12-17(20)10-11-26(21)23(28)31-24(4,5)6/h8-9,12,16,18,21H,7,10-11,13-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAODZILUCNQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)OCC3CN3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-Tert-butyl 1-O-ethyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

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